molecular formula C12H11NO2S B150983 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid CAS No. 246867-09-4

3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid

Cat. No.: B150983
CAS No.: 246867-09-4
M. Wt: 233.29 g/mol
InChI Key: ZBGACYUBSYIFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Biochemical Analysis

Biochemical Properties

3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of certain bacteria and fungi . It interacts with enzymes such as hydrolases and oxidoreductases, which are involved in various metabolic pathways. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity and disrupting the metabolic processes of the microorganisms .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in inflammation and immune response, thereby exhibiting anti-inflammatory properties . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, this compound can inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins, leading to reduced cell proliferation and growth . It can also activate or inhibit signaling pathways by binding to receptors on the cell surface, resulting in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and metabolic activity . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at very high doses, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux by inhibiting key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production . Additionally, this compound can modulate the activity of enzymes involved in the synthesis and degradation of biomolecules, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporter proteins, allowing it to accumulate in specific cellular compartments . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity . For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid can be achieved through several methods. One common approach involves the Hantzsch synthesis, which starts with N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid. The reaction is typically carried out in solvents such as water, acetic acid, dimethylformamide (DMF), or ethanol, using bases like sodium acetate, sodium carbonate, or triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert certain functional groups to their reduced forms.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

What sets 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid apart is its specific substitution pattern and the resulting biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-phenyl-1,3-thiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(15)7-6-11-13-10(8-16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGACYUBSYIFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.